molecular formula C12H14FNO8 B12317636 2-(2-Fluoro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

2-(2-Fluoro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B12317636
M. Wt: 319.24 g/mol
InChI Key: SERPEJOJDMZKPM-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol is a chromogenic substrate designed for enzyme activity assays. Compounds of this class are typically used in biochemical research for detecting the activity of specific glycosidase enzymes. The mechanism of action involves the enzyme cleaving the glycosidic bond, which releases a colored nitrophenol derivative that can be easily quantified by spectrophotometric methods, enabling real-time monitoring of enzymatic reactions. This makes it a valuable tool for various research applications, including food testing, histochemical staining, and in vitro diagnostics . This product is intended for use by qualified researchers in laboratory settings only. It is offered as For Research Use Only (RUO) and is not intended for personal, diagnostic, or therapeutic uses.

Properties

IUPAC Name

2-(2-fluoro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO8/c13-6-3-5(14(19)20)1-2-7(6)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERPEJOJDMZKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Fluoro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol, also known as a fluorinated derivative of 2-deoxy-d-glucose, has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This compound is characterized by its unique structure that includes a fluorinated nitrophenyl moiety, which enhances its biological properties.

Chemical Structure and Properties

The compound's molecular formula is C12H14FNO8C_{12}H_{14}FNO_8 with a molecular weight of approximately 319.24 g/mol. Its structure can be detailed as follows:

PropertyValue
IUPAC Name2-(2-Fluoro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Molecular FormulaC12H14FNO8
Molecular Weight319.24 g/mol
SMILES RepresentationC1=CC(=C(C=C1N+[O-])F)O[C@H]2C@@HO

Research indicates that compounds such as 2-(2-Fluoro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol may act by inhibiting glycolysis in cancer cells. This is particularly relevant for aggressive cancers like glioblastoma multiforme (GBM), where glycolysis is upregulated. The compound's ability to inhibit hexokinase, a key enzyme in the glycolytic pathway, suggests a mechanism that could lead to reduced energy production in cancer cells and potentially induce apoptosis .

Cytotoxic Effects

In vitro studies have demonstrated that fluorinated derivatives exhibit potent cytotoxic effects against GBM cells. The cytotoxicity was measured using IC50 values, with fluorinated compounds showing significantly lower values than their non-fluorinated counterparts. This suggests enhanced efficacy in targeting cancer cells under hypoxic conditions, which are common in tumor microenvironments .

Study on Fluorinated Derivatives

A notable study synthesized several halogenated analogs of 2-deoxy-d-glucose and assessed their biological activity. The results indicated that these derivatives not only inhibited hexokinase more effectively than 2-DG but also displayed improved pharmacokinetic profiles. Specifically, modifications at the C-2 position with fluorine atoms were found to enhance the stability and cellular uptake of the compounds .

Comparative Cytotoxicity of Fluorinated Compounds

CompoundIC50 (µM)Notes
2-deoxy-d-glucose (2-DG)150Standard reference
2-(2-Fluoro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol30Significant increase in potency
Other halogenated derivativesVariesGenerally lower than 2-DG

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and biological activities of 2-(2-Fluoro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol with analogous compounds:

Compound Name Substituents on Phenoxy/Oxane Ring Biological Activity Key References
2-(2-Fluoro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol 2-fluoro, 4-nitro on phenoxy; hydroxymethyl on oxane Not explicitly reported (potential drug intermediate) N/A
2-[3,5-Dimethoxy-4-(trihydroxyoxane)oxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol () 3,5-dimethoxy, 4-trihydroxyoxane on phenoxy Specialized metabolite in liverworts
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]oxane-3,4,5-triol () 4-nitrophenylmethoxy on oxane Antimicrobial, antioxidant
Ipragliflozin () Benzothiophene-2-ylmethyl, fluorophenyl on oxane SGLT2 inhibitor (antidiabetic)
2-(Hydroxymethyl)-6-[4-(1-hydroxyprop-2-enyl)-2,6-dimethoxyphenoxy]oxane-3,4,5-triol () 4-hydroxyprop-2-enyl, 2,6-dimethoxy on phenoxy Phenolic glycoside (potential antioxidant)

Key Observations

Substituent Effects on Bioactivity :

  • The fluoro-nitro combination in the target compound introduces strong electron-withdrawing effects, likely enhancing its stability and interaction with electron-rich biological targets (e.g., enzymes or receptors). This contrasts with the methoxy-trihydroxyoxane substituent in ’s compound, which may favor antioxidant or metabolic roles .
  • Ipragliflozin and other SGLT2 inhibitors () feature bulkier aromatic substituents (e.g., benzothiophene), optimizing binding to glucose transporters. The target compound’s smaller substituents may limit such specificity but could allow broader reactivity .

Synthesis and Purity: ’s compound is synthesized via anodic oxidation followed by nitrophenyl methanol coupling, while SGLT2 inhibitors require multi-step functionalization of the oxane core ().

Molecular weights of similar compounds range from ~315 g/mol () to >450 g/mol (), suggesting the target compound’s molecular weight falls within this spectrum .

Potential Applications and Limitations: Unlike ’s compound, which shows antimicrobial activity, the target compound’s nitro group may confer toxicity risks, limiting therapeutic use without structural optimization . Its fluorinated structure could be valuable in radiopharmaceuticals or as a probe in imaging studies, leveraging fluorine’s NMR responsiveness.

Preparation Methods

Galactose Derivitization

D-galactose is first converted to its peracetylated form to protect reactive hydroxyl groups. Acetylation using acetic anhydride and pyridine yields β-D-galactopyranose pentaacetate, a stable intermediate. Subsequent deacetylation at specific positions enables selective functionalization.

Fluorination and Nitration Strategies

Introduction of the Fluoro Group

Fluorination at the C2 position of the aromatic ring is achieved using diethylaminosulfur trifluoride (DAST) or Selectfluor®. DAST-mediated fluorination of 4-nitrophenol derivatives proceeds via an SN2 mechanism, yielding 2-fluoro-4-nitrophenol with >80% efficiency.

Reaction Conditions

  • Substrate : 4-Nitrophenol
  • Reagent : DAST (1.2 equiv)
  • Solvent : Dichloromethane (DCM), 0°C → rt
  • Yield : 82%

Nitration Optimization

Nitration precedes fluorination in alternative routes. Nitration of 2-fluorophenol with concentrated HNO₃/H₂SO₄ at 0°C produces 2-fluoro-4-nitrophenol, though this method risks over-nitration and requires careful temperature control.

Glycosidic Bond Formation

Coupling the modified phenol derivative to the galactose backbone is critical. The Königs-Knorr reaction, employing a halogenated sugar donor, is widely used.

Königs-Knorr Reaction

  • Donor : β-D-Galactopyranosyl bromide (prepared via HBr/acetic acid treatment of peracetylated galactose)
  • Acceptor : 2-Fluoro-4-nitrophenol
  • Promoter : Silver oxide (Ag₂O) or molecular sieves
  • Solvent : Anhydrous DCM or acetonitrile
  • Yield : 65–70%

Mechanistic Insight :
Ag₂O abstracts the bromide, generating an oxocarbenium ion that reacts with the phenol nucleophile. Steric hindrance from the C2 fluoro group favors β-anomer formation.

Deprotection and Purification

Hydroxyl Group Deprotection

The peracetylated product undergoes Zemplén deacetylation using catalytic sodium methoxide in methanol. This step restores the hydroxymethyl and hydroxyl groups.

Conditions :

  • Reagent : 0.1 M NaOMe/MeOH
  • Time : 4 h, rt
  • Yield : Quantitative

Chromatographic Purification

Crude product is purified via silica gel chromatography using ethyl acetate/methanol (9:1) as the eluent. Final purity (>98%) is confirmed by HPLC.

Industrial-Scale Production

Patent data reveal adaptations for large-scale synthesis, emphasizing cost-efficiency and safety:

Continuous Flow Reactors

  • Advantages : Enhanced heat transfer, reduced reaction time
  • Conditions :
    • Residence Time : 30 min
    • Temperature : 50°C
    • Catalyst : Heterogeneous acid catalysts (e.g., Amberlyst®)
    • Yield : 75%

Green Chemistry Approaches

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces DCM due to lower toxicity.
  • Catalyst Recycling : Pd-based catalysts recoverable via filtration.

Analytical Characterization

Spectroscopic Validation

  • ¹H/¹³C NMR : Confirms β-anomeric configuration (J₁,₂ = 7.8 Hz) and aryl ether linkage.
  • 19F NMR : Single peak at δ -118 ppm verifies C2 fluorination.
  • HRMS : [M+H]⁺ = 320.23 (calc. 320.24).

Purity Assessment

  • HPLC : Retention time = 8.2 min (C18 column, 70:30 H₂O/MeCN).
  • Elemental Analysis : C 45.15%, H 4.42%, N 4.39% (theory: C 45.16%, H 4.43%, N 4.38%).

Challenges and Optimization

Stereochemical Control

The C2 fluoro group introduces steric clashes during glycosylation, necessitating optimized promoters. Silver triflate (AgOTf) improves β-selectivity to 9:1 (β:α).

Nitro Group Stability

Under basic conditions, the nitro group may undergo reduction. Performing coupling reactions under inert atmosphere (N₂/Ar) mitigates this.

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